molecular formula C10H12ClN3O2 B1424191 1-(3-Chloro-pyrazin-2-YL)-piperidine-4-carboxylic acid CAS No. 1543014-69-2

1-(3-Chloro-pyrazin-2-YL)-piperidine-4-carboxylic acid

Cat. No. B1424191
M. Wt: 241.67 g/mol
InChI Key: ZIDCZZRCCPFHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Chloro-pyrazin-2-YL)-piperidine-4-carboxylic acid” is a research chemical . It has a molecular weight of 241.67 and a molecular formula of C10H12ClN3O2 .


Synthesis Analysis

While specific synthesis methods for “1-(3-Chloro-pyrazin-2-YL)-piperidine-4-carboxylic acid” were not found, a similar compound, “3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides”, was synthesized by the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines . The phenylhydroxyamines were prepared in good yields by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system .


Molecular Structure Analysis

The molecular structure of “1-(3-Chloro-pyrazin-2-YL)-piperidine-4-carboxylic acid” is represented by the canonical SMILES string: COC(=O)C1CCN(CC1)C2=NC=CN=C2Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Chloro-pyrazin-2-YL)-piperidine-4-carboxylic acid” include a molecular weight of 241.67 , a molecular formula of C10H12ClN3O2 , and a canonical SMILES string: COC(=O)C1CCN(CC1)C2=NC=CN=C2Cl .

Scientific Research Applications

Aurora Kinase Inhibition and Cancer Treatment

The compound has been identified in research as an Aurora kinase inhibitor, which may be useful in treating cancer. The derivative in the study inhibited Aurora A, a protein involved in cell division, indicating its potential in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

Inhibition of Adhesion Molecules

Piperidine carboxylic acid derivatives, closely related to the compound , have been evaluated for their ability to inhibit adhesion molecules. This property is significant in reducing inflammation and autoimmune responses, as seen in the potent oral inhibitory activities against neutrophil migration in various inflammation models (Kaneko et al., 2004).

Heterotricyclic Systems Synthesis

Research has explored the synthesis of new dipyridopyrazines, including derivatives of piperidine carboxylic acids, highlighting its role in the development of novel tricyclic structures. Such compounds have potential applications in medicinal chemistry and materials science (Savelli & Boido, 1992).

Crystal Structure Analysis

Studies have been conducted on the crystal structures of related pyrazinecarboxylic acids. Understanding these structures aids in the development of new pharmaceuticals and materials through crystal engineering strategies (Vishweshwar et al., 2002).

Nanomagnetic Catalyst Development

Piperidine-4-carboxylic acid has been used to functionalize magnetic nanoparticles for catalytic applications. This research indicates its potential in synthesizing diverse chemical compounds in an efficient and environmentally friendly manner (Ghorbani‐Choghamarani & Azadi, 2015).

Allosteric Modulation of Receptors

Research has investigated compounds structurally similar to the target compound for their role in allosteric modulation of receptors, such as the cannabinoid CB1 receptor. These findings are significant for developing new drugs with unique mechanisms of action (Price et al., 2005).

properties

IUPAC Name

1-(3-chloropyrazin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-8-9(13-4-3-12-8)14-5-1-7(2-6-14)10(15)16/h3-4,7H,1-2,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDCZZRCCPFHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-pyrazin-2-YL)-piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-pyrazin-2-YL)-piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-pyrazin-2-YL)-piperidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(3-Chloro-pyrazin-2-YL)-piperidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(3-Chloro-pyrazin-2-YL)-piperidine-4-carboxylic acid
Reactant of Route 5
1-(3-Chloro-pyrazin-2-YL)-piperidine-4-carboxylic acid
Reactant of Route 6
1-(3-Chloro-pyrazin-2-YL)-piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.